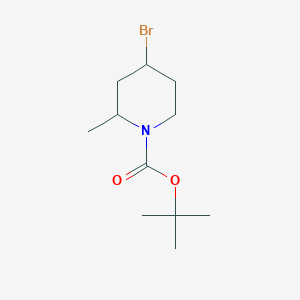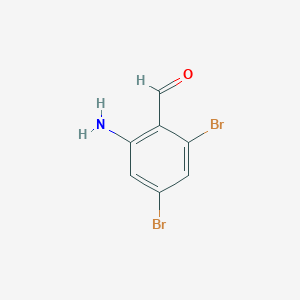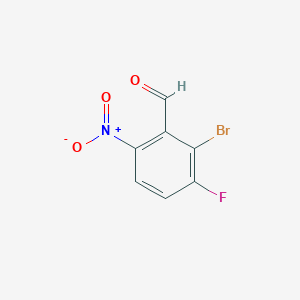
tert-Butyl 2,6-difluoronicotinate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 2,6-difluoronicotinate is a chemical compound with the molecular formula C10H11F2NO2 . It is used in various chemical reactions and has a molecular weight of 215.2 .
Molecular Structure Analysis
The molecular structure of tert-Butyl 2,6-difluoronicotinate consists of a nicotinate core with two fluorine atoms at the 2 and 6 positions and a tert-butyl group attached .Chemical Reactions Analysis
While specific chemical reactions involving tert-Butyl 2,6-difluoronicotinate are not available, tert-butyl compounds are known to participate in a variety of reactions. For example, they can undergo homolytic dissociation due to the weak strength of the O–O bond .Physical And Chemical Properties Analysis
Tert-Butyl 2,6-difluoronicotinate is a liquid at room temperature . It has a molecular weight of 215.2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Environmental Science and Toxicology
Synthetic Phenolic Antioxidants (SPAs)
Research has highlighted the widespread use of SPAs, including compounds similar to tert-Butyl 2,6-difluoronicotinate, in various industrial and commercial products to extend shelf life by retarding oxidative reactions. Studies have detected SPAs in different environmental matrices and human samples, raising concerns about their potential toxicity, including hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. Future research is recommended to focus on the environmental behavior of novel high molecular weight SPAs and their toxicity, especially on infants (Liu & Mabury, 2020).
Chemical Synthesis and Decomposition
Decomposition of Methyl Tert-Butyl Ether (MTBE)
Studies on the decomposition of air toxics like MTBE, which shares a functional group with tert-Butyl 2,6-difluoronicotinate, using cold plasma reactors have been conducted. These studies suggest the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, showing the potential for innovative environmental remediation technologies (Hsieh et al., 2011).
Bioactivities and Natural Sources
Natural Sources and Bioactivities of Analogs
Research on compounds like 2,4-Di-tert-butylphenol, a structural analog to tert-Butyl 2,6-difluoronicotinate, has explored their natural sources and bioactivities. These compounds are produced by various organisms and possess potent toxicity, serving as major components in volatile or essential oils. The production of these compounds by organisms raises questions about their autotoxicity and suggests a need for further investigation into their natural roles and potential applications (Zhao et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2,6-difluoropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-10(2,3)15-9(14)6-4-5-7(11)13-8(6)12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWDDNJEXNNIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,6-difluoronicotinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

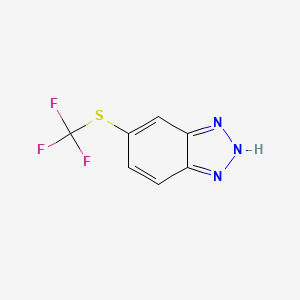
![5-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B6314367.png)
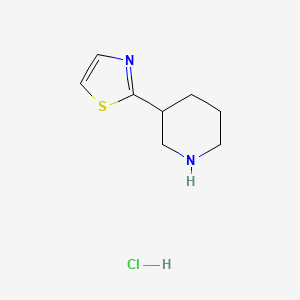

![2-{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic acid, Triethylamine (1:1)](/img/structure/B6314379.png)


